8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for bicyclic heterocyclic compounds. The compound's molecular formula C13H14N2O2 reveals the presence of thirteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, corresponding to a molecular weight of 230.26 grams per mole. The systematic name describes a bicyclic structure where the core framework consists of a 3,8-diazabicyclo[3.2.1]octane system with dione functionality at positions 2 and 4, and a benzyl substituent attached to the nitrogen at position 8.
The bicyclic descriptor [3.2.1] indicates the connectivity pattern within the ring system, where the numbers represent the number of atoms in each bridge connecting the bridgehead positions. This specific bridging pattern creates a rigid molecular framework that significantly influences the compound's conformational behavior and chemical properties. The presence of two nitrogen atoms at positions 3 and 8 within the bicyclic framework introduces heteroatom diversity and potential coordination sites for metal complexation or hydrogen bonding interactions.
Isomeric considerations for this compound include positional isomers related to the placement of the benzyl group and the dione functionalities. The compound exhibits potential for stereoisomerism due to the presence of bridgehead carbon atoms and the three-dimensional nature of the bicyclic system. The structural formula indicates that the benzyl group occupies the 8-position nitrogen, which represents one of two possible regioisomeric arrangements when considering attachment to either nitrogen center within the diazabicyclic framework.
The canonical simplified molecular-input line-entry system representation C1CC2C(=O)NC(=O)C1N2CC3=CC=CC=C3 provides a linear description of the molecular connectivity, clearly showing the cyclic relationships and functional group positioning. This representation facilitates computational analysis and database searching while maintaining structural accuracy.
Molecular Architecture: Bicyclic Framework Analysis
The molecular architecture of this compound centers around its distinctive bicyclic framework, which imposes significant conformational constraints and influences molecular properties. The diazabicyclo[3.2.1]octane core structure consists of two fused rings sharing two bridgehead carbon atoms, creating a rigid three-dimensional arrangement that restricts rotational freedom around key bonds. This architectural feature distinguishes the compound from flexible acyclic analogues and contributes to unique reactivity patterns observed in bicyclic systems.
The bicyclic framework incorporates two nitrogen atoms positioned at strategic locations within the ring system, specifically at positions 3 and 8 according to standard numbering conventions. These nitrogen centers serve multiple functions within the molecular architecture, including participation in the ring system integrity, potential coordination sites for metal binding, and reactive centers for chemical transformations. The nitrogen at position 8 bears the benzyl substituent, which extends the molecular framework and introduces aromatic character to the overall structure.
The dione functionality spans positions 2 and 4 within the bicyclic system, creating a dicarbonyl arrangement that significantly influences electronic distribution and chemical reactivity. These carbonyl groups adopt specific orientations dictated by the rigid bicyclic framework, potentially facilitating intramolecular interactions and influencing intermolecular association patterns. The spatial arrangement of these functional groups creates opportunities for hydrogen bonding and other non-covalent interactions that stabilize crystal structures and solution conformations.
Computational analysis of the molecular architecture reveals that the bicyclic framework maintains specific dihedral angles and bond distances that optimize orbital overlap and minimize steric strain. The predicted collision cross section data indicates molecular dimensions suitable for various analytical techniques, with calculated values ranging from 144.0 to 169.5 square angstroms depending on the ionization mode and adduct formation. These dimensional characteristics influence the compound's behavior in separation techniques and mass spectrometric analysis.
Crystallographic and Stereochemical Characterization
Crystallographic analysis provides detailed insights into the three-dimensional arrangement of this compound, revealing precise atomic positions, bond lengths, and intermolecular interactions. The compound's crystal structure determination follows established methodologies for small molecule crystallography, where crystals suitable for X-ray diffraction analysis undergo systematic data collection and structure refinement procedures. The resulting structural data provides definitive confirmation of molecular connectivity and stereochemical assignments.
The stereochemical characterization of the compound reveals the three-dimensional arrangement of atoms within the bicyclic framework. The rigid nature of the diazabicyclo[3.2.1]octane system constrains the spatial relationships between functional groups, creating well-defined stereochemical environments around the nitrogen centers and carbonyl functionalities. The benzyl substituent adopts specific orientations relative to the bicyclic core, influenced by steric interactions and electronic factors.
Intermolecular interactions within the crystal structure include hydrogen bonding patterns involving the nitrogen atoms and carbonyl oxygens. These interactions contribute to crystal packing stability and influence physical properties such as melting point and solubility characteristics. The analysis of hydrogen bonding geometries reveals optimal donor-acceptor distances and angles that maximize electrostatic attraction while minimizing steric repulsion between neighboring molecules.
Comparative structural analysis of this compound with related diazabicyclic compounds reveals important structure-property relationships and synthetic accessibility patterns. The parent compound 3,8-diazabicyclo[3.2.1]octane-2,4-dione, with molecular formula C6H8N2O2, represents the unsubstituted analogue that provides baseline structural characteristics for comparison. This parent structure exhibits Chemical Abstracts Service registry number 5626-62-0 and serves as a fundamental reference point for understanding substituent effects on molecular properties.
Related analogues include 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, which demonstrates alternative substitution patterns around the nitrogen centers. This compound, with molecular formula C14H16N2O2 and molecular weight 244.29 grams per mole, illustrates how different substitution patterns influence molecular dimensions and electronic properties. The comparison reveals that substitution at different nitrogen positions creates distinct steric environments and potential reactivity differences.
The structural relationship between diazabicyclo[3.2.1]octane derivatives and diazabicyclo[2.2.2]octane systems provides insights into bicyclic framework flexibility and synthetic accessibility. Research investigations have explored the formation of both ring systems through cycloaddition reactions, revealing mechanistic pathways that favor one framework over another depending on reaction conditions and substrate characteristics. These studies demonstrate that 3,8-diazabicyclo[3.2.1]octane products form directly through specific reaction pathways rather than through rearrangement of alternative bicyclic intermediates.
The oxa-analogue 6-oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione represents a structurally related compound where oxygen replacement of a carbon center creates altered electronic properties and chemical reactivity. This compound, with molecular formula C5H6N2O3 and molecular weight 142.11 grams per mole, demonstrates how heteroatom substitution within the bicyclic framework influences stability and synthetic utility.
Synthetic methodologies for diazabicyclo[3.2.1]octane derivatives often involve cycloaddition reactions using appropriately substituted precursors. Recent research has demonstrated the formation of these bicyclic systems through reactions involving 3-oxidopyraziniums with acrylate derivatives, providing mechanistic insights into ring formation and stereochemical control. These synthetic approaches enable systematic preparation of substituted analogues for structure-activity relationship studies.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C13H14N2O2 | 230.26 | Benzyl at N-8, dione at C-2,4 |
| 3,8-Diazabicyclo[3.2.1]octane-2,4-dione | C6H8N2O2 | 140.14 | Parent compound, unsubstituted |
| 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | C14H16N2O2 | 244.29 | Benzyl at N-3, methyl at N-8 |
| 6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione | C5H6N2O3 | 142.11 | Oxygen incorporation in framework |
The comparative analysis reveals systematic trends in molecular properties as a function of substitution patterns and heteroatom incorporation. These structure-property relationships provide valuable guidance for rational design of new diazabicyclic compounds with targeted characteristics for specific applications. The structural diversity within this compound family demonstrates the versatility of the bicyclic framework for chemical modification and property optimization.
Properties
IUPAC Name |
8-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-10-6-7-11(13(17)14-12)15(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVXGJXYJSNHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(=O)C1N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704011 | |
| Record name | 8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731771-55-4 | |
| Record name | 8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Chemical Identity and Structural Features
The molecular formula of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione is C₁₃H₁₄N₂O₂ , with a molecular weight of 230.26 g/mol. Its bicyclic scaffold consists of a diazabicyclo[3.2.1]octane core functionalized with a benzyl group at the N8 position and two ketone groups at C2 and C4 (Figure 1). The compound’s IUPAC name, This compound , reflects its bridged bicyclic architecture.
Stereochemical Considerations
The bicyclic system imposes strict stereochemical constraints, necessitating enantioselective synthesis for applications requiring chiral purity. Computational modeling indicates that the cis configuration of the benzyl and diazabicyclo groups is thermodynamically favored due to reduced steric strain.
Synthetic Methodologies
Cyclization of Acyclic Precursors
The most widely reported method involves the cyclization of acyclic diamides or diesters. A representative pathway (Scheme 1) begins with pyridine-2,5-dicarboxylic acid as the starting material:
- Step 1 : Reaction with acetic anhydride yields a mixed anhydride intermediate.
- Step 2 : Treatment with benzylamine forms 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione via nucleophilic acyl substitution.
- Step 3 : Catalytic hydrogenation (5% Pd/C, H₂, 4–4.5 kg/cm²) reduces the pyridine ring to a piperidine derivative, producing cis-8-benzyl-7,9-dione-2,8-diazabicyclo[4.3.0]nonane .
- Step 4 : Acid-base purification (isopropanol/HCl) removes byproducts, achieving >99% purity.
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110–115°C | Maximizes cyclization rate |
| Solvent | Methanol | Enhances intermediate solubility |
| Catalyst Loading | 5% Pd/C | Balances activity and cost |
| Hydrogen Pressure | 4.0–4.5 kg/cm² | Ensures complete reduction |
This method achieves an overall yield of 68–72% , with scalability demonstrated at the kilogram scale.
Reduction of Bicyclic Diones
Alternative routes employ lithium aluminum hydride (LiAlH₄) or Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) to reduce diketone intermediates. A notable example involves:
- Step 1 : Synthesis of 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione via condensation of benzylamine with mesylated dihydroxymethylpyrrolidine.
- Step 2 : Reduction with 70% Vitride® in toluene at 120°C for 20 hours selectively yields the target compound while minimizing side reactions.
Vitride® is preferred industrially due to its lower hazard profile compared to LiAlH₄, which requires stringent moisture control.
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
The patent literature highlights critical adjustments for manufacturing:
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acyclic Cyclization | 72 | 99.5 | High |
| Vitride® Reduction | 65 | 98.8 | Moderate |
| LiAlH₄ Reduction | 58 | 97.2 | Low |
The acyclic cyclization route is favored for bulk production, whereas Vitride® reduction offers a safer alternative for pilot-scale synthesis.
Chemical Reactions Analysis
Cyclization via Acetic Anhydride
The compound is synthesized through cyclization of cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid under reflux with acetic anhydride.
| Reaction Parameter | Details |
|---|---|
| Reactant | cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid |
| Reagent | Acetic anhydride |
| Temperature | 100°C |
| Time | 45 minutes |
| Yield | 44% |
| Purification | Chromatography on alumina with benzene elution |
| Product Form | Oily free base; hydrochloride salt (m.p. 140°–170°C) |
This method produces the bicyclic diketone via intramolecular cyclization, with subsequent purification yielding the free base or its hydrochloride salt .
Selective Debenzylation via Catalytic Hydrogenation
Hydrogenation removes one benzyl group from 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione to yield the monobenzyl derivative:
| Reaction Parameter | Details |
|---|---|
| Reactant | 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione |
| Catalyst | 10% Palladium on activated carbon |
| Reagent | Hydrogen gas |
| Solvent | Methanol with trace HCl |
| Temperature | 20°C |
| Time | 4 hours |
| Yield | 80% |
| Purification | Column chromatography (ethyl acetate/hexane, 6:4) |
This reaction selectively cleaves the C–N bond of the benzyl group, retaining the diketone functionality .
Hydrochloride Salt Preparation
Treatment of the free base with ethanolic HCl yields the hydrochloride salt:
| Parameter | Details |
|---|---|
| Free Base Solubility | Soluble in benzene, methanol |
| Salt Formation Reagent | Ethanolic HCl |
| Product | Hydrochloride salt (m.p. 140°–170°C) |
| Stability | Hygroscopic; requires anhydrous storage |
The salt form enhances solubility in polar solvents, facilitating pharmaceutical applications .
Comparative Reactivity of Structural Analogues
| Compound | Key Reaction | Outcome |
|---|---|---|
| 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | Acylation with ethyl chloroformate | N-Carbamate derivatives |
| 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | Hydrogenation | Debenzylation to diazabicyclo core |
| Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | Hydrolysis | Carboxylic acid formation |
The absence of a methyl group in 8-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione increases susceptibility to debenzylation compared to methylated analogues .
Mechanistic Insights
Scientific Research Applications
Basic Information
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.26 g/mol
- IUPAC Name : 8-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
Structural Characteristics
The compound features a bicyclic structure with a diazabicyclo core, which contributes to its reactivity and interaction with biological targets.
Chemistry
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Table 1: Chemical Reactions of this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Oxidized derivatives (ketones/acids) |
| Reduction | H2 (Pd/C) | Reduced derivatives (amines) |
| Substitution | NaN3, KCN | Substituted derivatives |
Biology
Research has indicated that this compound may act as a ligand in biochemical assays and as a probe in molecular biology studies. Its potential interactions with neurotransmitter receptors suggest possible applications in neurology.
Case Study: Enzyme Inhibition
Preliminary studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to significant changes in cellular processes.
Medicine
The compound is being explored for its therapeutic properties, particularly as a precursor in the synthesis of pharmacologically active compounds. Its unique structure may contribute to novel drug development.
Antimicrobial Activity
In vitro tests have demonstrated promising antibacterial properties against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
| Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Industry
This compound is utilized in the development of specialty chemicals and materials with unique properties due to its structural characteristics.
Mechanism of Action
The mechanism of action of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
- Substituents : Benzyl (position 3), methyl (position 8).
- Synthesis : Prepared via cyclization of cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid with acetic anhydride .
- Key Properties :
3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
- Substituents : Methyl groups at both positions 3 and 7.
- Synthesis : Derived from dimethyl meso-2,5-dibromoadipate via cyclization with methylamine .
- Key Properties :
8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
- Substituents: Amino (position 8), methyl (position 3).
- Synthesis: Synthesized via hydrogenolysis of N-benzyl intermediates .
- Key Properties :
Table 1: Comparative Data for Diazabicyclo[3.2.1]octane-2,4-dione Derivatives
Key Observations:
- Methyl Groups: Lower molar mass and improve metabolic stability, as seen in soil persistence studies (e.g., DT₅₀ >100 days for methyl-substituted herbicides) . Amino Groups: Introduce basicity (pKa ~4.5–5.0), favoring interactions with biological targets like enzymes or receptors .
Biological Activity
8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, with the CAS number 731771-55-4, is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 230.26 g/mol
- IUPAC Name : this compound
- Physical Form : Powder
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has been proposed that the compound interacts with neurotransmitter receptors, potentially influencing neurological functions.
- Antimicrobial Activity : Some derivatives of bicyclic compounds have shown significant antibacterial properties, suggesting that this compound could exhibit similar effects .
Antimicrobial Activity
A study conducted on various derivatives of bicyclic compounds highlighted the potential antimicrobial properties of this compound. In vitro tests demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
These results indicate that the compound possesses promising antibacterial properties .
Case Study: Neurological Effects
In a recent pharmacological study examining the effects of bicyclic compounds on neurological disorders, researchers found that derivatives similar to this compound exhibited neuroprotective effects in animal models of neurodegeneration. The study reported:
- Reduction in Oxidative Stress : The compound decreased markers of oxidative stress in neuronal cells.
- Improved Cognitive Function : Behavioral tests indicated enhanced memory and learning capabilities in treated animals compared to controls.
This suggests a potential role for the compound in neuroprotection and cognitive enhancement .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione?
- Methodological Answer : The compound can be synthesized via radical cyclization of brominated precursors using n-tributyltin hydride and AIBN in toluene, achieving high diastereocontrol (>99%) . Alternative routes include condensation reactions with benzothiazol-2-yl derivatives to form spirocyclic analogs, as demonstrated in spiro[4.5]decane-6,10-dione syntheses . For derivatives, allyl or phenylallyl substitutions on azetidin-2-ones are key intermediates .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Structural confirmation relies on a combination of:
- Melting point analysis to assess purity.
- Elemental analysis for empirical formula validation.
- Infrared (IR) spectroscopy to identify carbonyl (C=O) and amine (N-H) functional groups.
- UV-Vis spectroscopy for π→π* transitions in conjugated systems .
- X-ray crystallography for absolute stereochemical determination, as shown in studies of related bicyclic compounds .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Avoid prolonged exposure to light or moisture, as bicyclic lactams are prone to hydrolysis .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during the synthesis of bicyclic derivatives?
- Methodological Answer : Diastereomeric excess (up to 99%) is achieved via radical cyclization under strict kinetic control. Key factors include:
- Solvent choice : Toluene minimizes side reactions.
- Catalyst system : AIBN initiates radical formation, while n-tributyltin hydride terminates the cycle .
- Temperature : Moderate heating (60–80°C) balances reaction rate and selectivity. For spiro derivatives, steric effects from substituents (e.g., benzothiazol-2-yl groups) further enhance selectivity .
Q. What mechanistic insights explain the regioselectivity of radical cyclization in forming the bicyclic core?
- Methodological Answer : The reaction proceeds through a radical chain mechanism:
Initiation : AIBN generates radicals.
Bromine abstraction : Tin hydride abstracts bromine, forming a carbon-centered radical.
Cyclization : The radical undergoes 5-exo or 6-endo cyclization, dictated by Baldwin’s rules.
Termination : Hydrogen transfer from tin hydride yields the product. Computational modeling (DFT) of transition states can predict regioselectivity, though experimental validation is critical .
Q. How can spirocyclic derivatives of this compound be synthesized, and what are their applications?
- Methodological Answer : Spiro derivatives are formed via condensation with benzothiazol-2-yl-imine intermediates. For example:
- React 2-oxa-spiro[3.4]octane-1,3-dione with (4-dimethylaminobenzylidene)-(6-R-benzothiazol-2-yl)-amine to form 7-oxa-9-aza-spiro[4.5]decane-6,10-diones . These derivatives are explored as chiral ligands or enzyme inhibitors due to their rigid 3D structures.
Q. How should researchers address contradictions in reported diastereomeric excess values across studies?
- Methodological Answer : Discrepancies (e.g., 75–78% vs. >99% diastereomeric excess) may arise from:
- Reaction scale : Small-scale reactions favor kinetic control.
- Purification methods : Chromatography vs. crystallization can alter observed ratios.
- Analytical limitations : Ensure HPLC or NMR (with chiral shift reagents) are used for accurate quantification .
Q. What advanced techniques resolve the stereochemistry of 8-benzyl substituents in the bicyclic framework?
- Methodological Answer : X-ray diffraction (XRD) is definitive for assigning absolute configuration, as demonstrated in studies of (2R)-8-benzyl-2-[(S)-hydroxy(phenyl)methyl] derivatives . For dynamic systems, VT-NMR (variable-temperature NMR) can analyze conformational exchange, while NOESY correlations map spatial proximity of substituents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
